molecular formula C12H15F3N2 B13971383 N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13971383
M. Wt: 244.26 g/mol
InChI Key: KMBMYNDKWYEYAI-UHFFFAOYSA-N
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Description

N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it an attractive scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most frequently used methods for synthesizing N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves the 1,3-dipolar cycloaddition reaction. This reaction typically uses azomethine ylides generated in situ from α-silylamines in the presence of an acid. The azomethine ylide reacts with 3,3,3-trifluoropropene derivatives to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyrrolidine derivatives .

Scientific Research Applications

N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the benzyl and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)17(11-6-7-16-8-11)9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2

InChI Key

KMBMYNDKWYEYAI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N(CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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